molecular formula C17H12CuN2O3 B13769951 Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- CAS No. 67828-23-3

Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-

Cat. No.: B13769951
CAS No.: 67828-23-3
M. Wt: 355.8 g/mol
InChI Key: LWKWRIWQOAHOAO-UHFFFAOYSA-N
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Description

Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- is a complex organic compound that features a copper ion coordinated with a naphthalenecarboxylate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- typically involves the reaction of copper salts with the corresponding naphthalenecarboxylate ligand under controlled conditions. The reaction is often carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions where copper salts and naphthalenecarboxylate ligands are mixed in reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its coordination environment and electronic properties.

    Reduction: Reduction reactions can alter the oxidation state of the copper ion, affecting the compound’s reactivity and stability.

    Substitution: Ligand substitution reactions can occur, where the naphthalenecarboxylate ligand is replaced by other ligands, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) complexes with altered ligand environments, while reduction could produce copper(I) species.

Scientific Research Applications

Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including dyes and pigments, due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- involves its interaction with molecular targets such as enzymes and receptors. The copper ion can coordinate with various biomolecules, altering their structure and function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar coordination properties but different applications.

    Sulfur Compounds: Share some chemical reactivity with copper complexes but have distinct uses and properties.

Uniqueness

Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]- is unique due to its specific ligand coordination and the resulting electronic properties. This uniqueness makes it valuable in applications requiring precise control over reactivity and stability.

Properties

CAS No.

67828-23-3

Molecular Formula

C17H12CuN2O3

Molecular Weight

355.8 g/mol

IUPAC Name

copper;3-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C17H12N2O3.Cu/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22);

InChI Key

LWKWRIWQOAHOAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Cu]

Origin of Product

United States

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